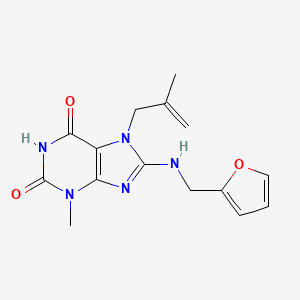
2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is an intriguing compound, featuring a complex structure that hints at its versatile chemical properties and potential applications. This compound combines a pyridine ring, a thiophene ring, and a thiazepane ring, creating a hybrid structure that could interact uniquely with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves multi-step synthetic routes typically starting with commercially available starting materials. Key steps might include the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the pyridine and thiophene moieties via coupling reactions. Common reagents used in these steps could include thionyl chloride, pyridine, and thiophene derivatives, with reaction conditions like refluxing in solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of each step to maximize yield and purity. Flow chemistry techniques might be employed to facilitate continuous production, ensuring precise control over reaction conditions and minimizing potential side reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : This compound might be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions could target the carbonyl group or the heteroaromatic rings.
Substitution: : The thioether linkage offers sites for nucleophilic substitution.
Common Reagents and Conditions
Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions are commonly used under mild to moderate conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential as a probe for studying biological pathways involving heteroaromatic compounds.
Medicine: : Investigated for its possible pharmacological activities, including antimicrobial and anti-inflammatory effects.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its heteroaromatic rings. These interactions might include binding to enzymes, altering their activity, or interfering with biological pathways. The specific pathways and targets would depend on the biological context and the particular derivatives of the compound used.
Comparación Con Compuestos Similares
Compared to other heteroaromatic compounds, 2-(Pyridin-4-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone stands out due to its unique combination of rings and functional groups. Similar compounds might include:
2-(Pyridin-4-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone: : featuring a furan ring instead of a thiophene ring.
2-(Pyridin-4-ylthio)-1-(7-(phenyl)-1,4-thiazepan-4-yl)ethanone: : replacing the thiophene ring with a phenyl ring.
These compounds highlight the diversity and potential for tailored properties through slight modifications in the structure.
There you have it—a deep dive into the world of this compound! Intrigued by any specific part?
Propiedades
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS3/c19-16(12-22-13-3-6-17-7-4-13)18-8-5-15(21-11-9-18)14-2-1-10-20-14/h1-4,6-7,10,15H,5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRGWYJAVRTUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
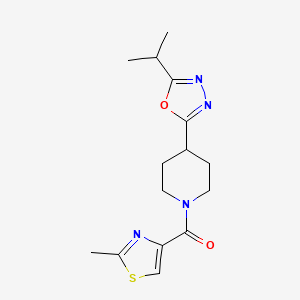

![2-(allyl(phenyl)amino)-N-cyclopentyl-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2935498.png)
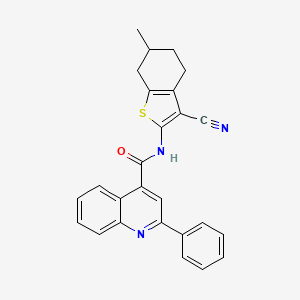
![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)
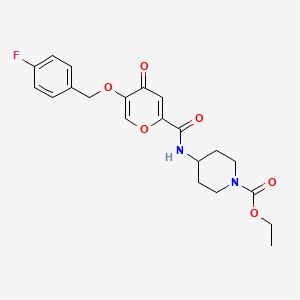
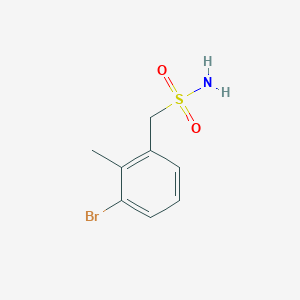
![ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2935504.png)
![N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2935505.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide](/img/structure/B2935511.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)
